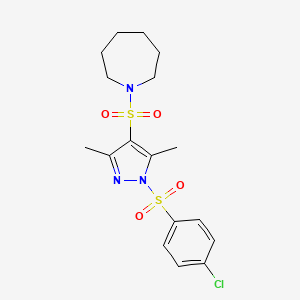
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,5-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,5-dimethoxybenzoate, also known as DFB, is a chemical compound with potential therapeutic applications. It belongs to the class of benzoates and is a derivative of 3,5-dimethoxybenzoic acid.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
- Unnatural amino acids mimicking peptide strands have been synthesized, demonstrating the potential for creating bioactive molecules with specific hydrogen-bonding capabilities for biomedical applications (Nowick et al., 2000).
- Syntheses and studies on the fluorescent properties of 2-amino substituted quinolines offer a foundation for developing fluorescent markers for biological applications, highlighting the versatility of amino-functionalized aromatic compounds (Stadlbauer et al., 2009).
Biological Evaluation
- Schiff bases containing triazole and pyrazole rings have been synthesized and evaluated for their antioxidant and α-glucosidase inhibitory activities, suggesting potential therapeutic applications for chemically similar entities (Pillai et al., 2019).
- The antitumor activity of benzothiazoles, including studies on their selective inhibitory effects against cancer cell lines, indicates the significance of aromatic compounds in the development of new anticancer agents (Mortimer et al., 2006).
Electrochemical and Fluorescent Properties
- Electrochemically initiated oxidative amination of benzoxazoles underscores the potential for synthetic methodologies in creating compounds with specific functionalities, relevant to developing sensors or materials with electronic applications (Gao et al., 2014).
- The investigation into thiazolothiazole fluorophores exhibiting strong fluorescence and reversible electrochromism reveals applications in optoelectronic devices and electron transfer sensing, illustrating the broad utility of innovative fluorescent molecules (Woodward et al., 2017).
Propiedades
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 3,5-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO5/c1-24-14-5-12(6-15(8-14)25-2)18(23)26-10-17(22)21-9-11-3-4-13(19)7-16(11)20/h3-8H,9-10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSHKKHTBJGETK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-methyl-N-[1-(3-nitrophenyl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2884835.png)
![{[3-(Propan-2-yl)phenyl]carbamoyl}methyl 2-phenylbutanoate](/img/structure/B2884836.png)








![2-[(4-amino-6-methylpyrimidin-2-yl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2884851.png)

![9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2884855.png)

